

Vescalagin: A Technical Guide to a C-Glucosidic Ellagitannin

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Compound of Interest

Compound Name: Vescalagin

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Introduction

Vescalagin is a prominent C-glucosidic ellagitannin found in various plant species, notably in oak (*Quercus*) and chestnut (*Castanea*) wood.^[1] As a member of the hydrolyzable tannin family, it is characterized by a complex polyphenolic structure based on a C-glycosidic linkage to an open-chain glucose core.^[2] This unique structural feature confers resistance to hydrolysis compared to other ellagitannins.^[3] **Vescalagin** and its diastereomer, castalagin, are significant components of wood extracts and play a role in the maturation of alcoholic beverages aged in wooden barrels.^[1] Beyond its presence in food and beverages, **vescalagin** has garnered considerable interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the core structure, physicochemical properties, and biological activities of **vescalagin**, with a focus on quantitative data and experimental methodologies.

Core Structure and Chemical Properties

Vescalagin is a complex polyphenol with the molecular formula C₄₁H₂₆O₂₆ and a molecular weight of 934.6 g/mol.^[4] Its structure is distinguished by a C-1-linked flavogalloyl group and a hexahydroxydiphenoyl (HHDP) unit bridging the 4 and 6 positions of an open-chain glucose molecule.^[3] It is classified as a castalagin-type C-glucosidic ellagitannin, where a flavogalloyl substituent is involved in the C-glycosidic bond.^[2]

Table 1: Physicochemical Properties of **Vescalagin**

| Property | Value | Reference |
|-------------------------|--|-----------|
| Molecular Formula | C41H26O26 | [4] |
| Molecular Weight | 934.6 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 200 °C | [4] |
| Key Structural Features | C-glucosidic bond, open-chain glucose, flavogalloyl unit, hexahydroxydiphenoyl (HHDP) unit | [2][3] |

Quantitative Biological Activity

Vescalagin exhibits a range of biological activities, with quantitative data available for its inhibitory effects on various enzymes and cell processes.

Table 2: In Vitro Inhibitory Activity of **Vescalagin**

| Target | Assay | Cell Line/System | IC50 Value (µM) | Reference |
|---------------------------------------|-------------------------|------------------|-----------------|-----------|
| Poly(ADP-ribose) polymerase 1 (PARP1) | Enzyme inhibition assay | - | 2.67 | [5][6] |
| TNFα-induced IL-8 release | ELISA | GES-1 cells | 0.22 | [3] |
| H. pylori-induced IL-8 release | ELISA | GES-1 cells | ~11 | [3] |

Experimental Protocols

Extraction and Isolation of Vescalagin

A common method for the extraction and isolation of **vescalagin** from plant materials, such as wine aged in oak barrels, involves a two-step fractionation process.

Workflow for **Vescalagin** Extraction and Isolation



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Caption: Workflow for the extraction and isolation of **vescalagin**.

Protocol:

- Solid Phase Extraction (SPE): The initial purification is performed using C18 Sep-Pak cartridges. The sample is loaded onto the conditioned cartridge, and interfering substances are washed away with appropriate solvents. **Vescalagin** and other ellagitannins are then eluted with a more nonpolar solvent.[3][7]
- Size Exclusion Chromatography (SEC): The eluate from the SPE step is further purified using a hand-packed Sephadex LH-20 minicolumn. This step separates compounds based on their molecular size, allowing for the isolation of **vescalagin** from other polyphenols.[3][7]
- Analysis: The purified fraction containing **vescalagin** is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for identification and quantification.[3][7]

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Protocol:

- Sample Preparation: Chestnut tannin samples are dissolved in either methanol or ultrapure water, centrifuged to remove particulate matter, and filtered.[5][6]

- Chromatographic Conditions:
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of two solvents, typically water with a small percentage of formic acid (A) and methanol (B).
 - Detection: Diode-array detector set at a wavelength appropriate for tannins (e.g., 280 nm).
- Quantification: A calibration curve is constructed using a certified **vescalagin** standard of known concentrations. The concentration of **vescalagin** in the samples is determined by comparing their peak areas to the calibration curve.^{[5][6]}

Antioxidant Activity Assays (DPPH and ABTS)

Protocol for DPPH Radical Scavenging Assay:

- Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Assay Procedure:
 - In a 96-well plate, add different concentrations of **vescalagin** to the wells.
 - Add the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
 - Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: $(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control} * 100$. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of **vescalagin**.^{[8][9]}

Protocol for ABTS Radical Cation Scavenging Assay:

- Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
- Assay Procedure:
 - Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance.
 - Add different concentrations of **vescalagin** to the wells of a 96-well plate.
 - Add the diluted ABTS•+ solution to each well.
 - Incubate at room temperature for a specified time (e.g., 6 minutes).
 - Measure the absorbance at a specific wavelength (e.g., 734 nm).
- Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[\[8\]](#)[\[10\]](#)

Anticancer Activity Assay (MTT Assay)

Protocol:

- Cell Culture: Culture the desired cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media and conditions.
- Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **vescalagin** for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

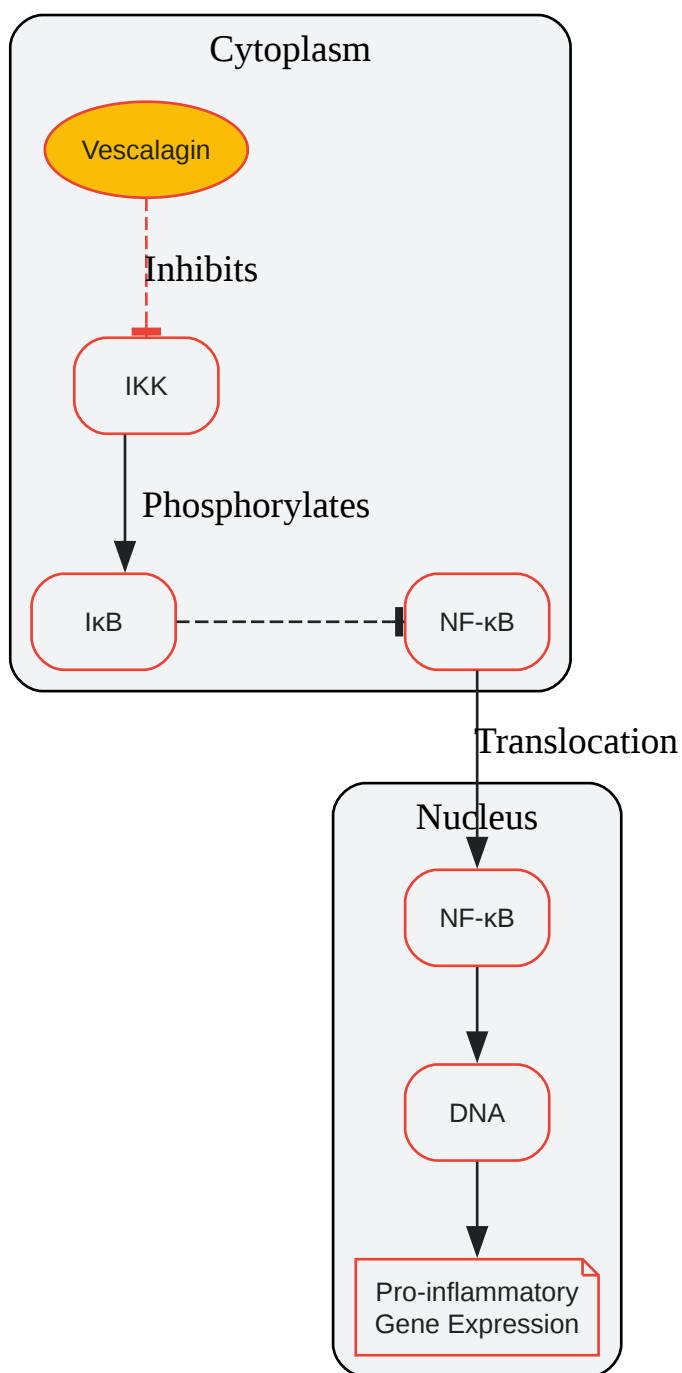
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Calculation:** The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of **vescalagin** that inhibits 50% of cell growth, is then determined.[\[11\]](#)[\[12\]](#)

Signaling Pathways

Vescalagin has been shown to modulate key signaling pathways involved in inflammation and cancer, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. **Vescalagin** can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

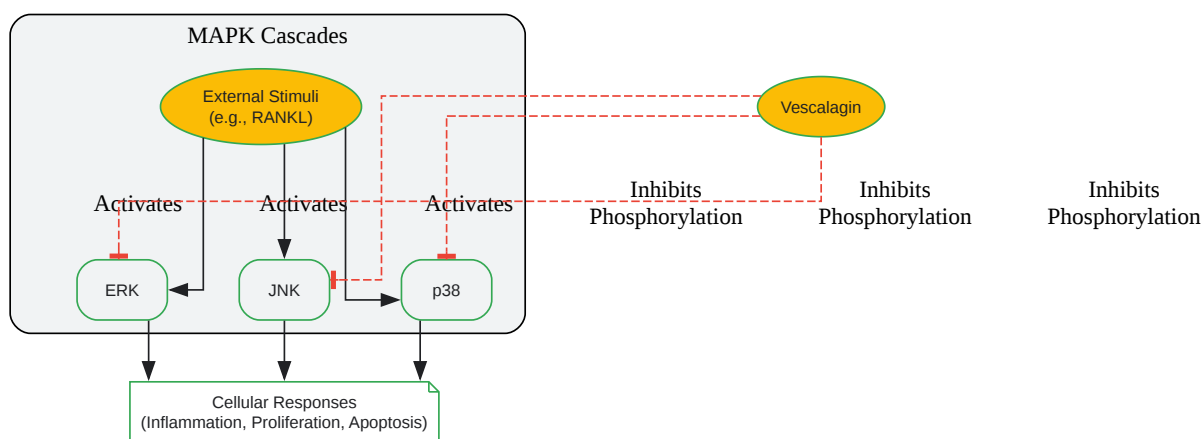


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Caption: **Vescalagin**'s inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

The MAPK pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. Castalagin, the diastereomer of **vescalagin**, has been shown to block the phosphorylation of key components of these pathways. Given their structural similarity, it is plausible that **vescalagin** exerts similar effects.



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Caption: Postulated modulation of MAPK signaling pathways by **vescalagin**.

Conclusion

Vescalagin stands out as a C-glucosidic ellagitannin with significant potential for applications in the pharmaceutical and nutraceutical industries. Its unique structure contributes to its stability and diverse biological activities. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating natural compound. Future research should focus on elucidating the precise molecular mechanisms underlying its bioactivities and on conducting in vivo studies to validate its efficacy and safety.

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